2-(Cyclopentylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2-(Cyclopentylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a unique combination of cyclopentyl, thiophene, and thiazepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the thiophene and cyclopentylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazepane rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(Cyclopentylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its pharmacological properties and potential use in drug development.
Industry: The compound’s electronic properties make it suitable for applications in organic electronics, such as organic field-effect transistors and organic light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentylthio)-1-(thiophen-2-yl)ethanone
- 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Cyclopentyl(thiophen-2-yl)methanone
Uniqueness
2-(Cyclopentylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to its combination of cyclopentyl, thiophene, and thiazepane moieties This unique structure imparts specific electronic and steric properties that differentiate it from similar compounds
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS3/c18-16(12-21-13-4-1-2-5-13)17-8-7-15(20-11-9-17)14-6-3-10-19-14/h3,6,10,13,15H,1-2,4-5,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNZSFOXNBTNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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